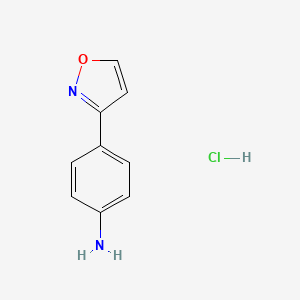

4-(1,2-Oxazol-3-yl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,2-Oxazol-3-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H8N2O·HCl. It is a derivative of aniline, where the aniline ring is substituted with an oxazole ring at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Oxazol-3-yl)aniline hydrochloride typically involves the reaction of 4-nitroaniline with glyoxal in the presence of a base to form the oxazole ring. The nitro group is then reduced to an amine, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-(1,2-Oxazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives and aniline derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research indicates that 4-(1,2-Oxazol-3-yl)aniline hydrochloride exhibits promising anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines, revealing that it can inhibit cell proliferation effectively. The compound's mechanism involves the induction of apoptosis in cancer cells through modulation of key signaling pathways.

Antimicrobial Properties:

The compound has shown activity against various bacterial strains, including multidrug-resistant pathogens. Its structure allows for interactions with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects:

Recent studies have highlighted the anti-inflammatory potential of oxazole derivatives, including this compound. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.

Corrosion Inhibition

This compound has been investigated as a corrosion inhibitor for metals in acidic environments. Research shows that it forms a protective layer on metal surfaces, significantly reducing corrosion rates.

Table 1: Corrosion Inhibition Efficiency

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.05 | 0.12 | 93.5 |

| 0.10 | 0.08 | 95.0 |

| 0.15 | 0.05 | 96.5 |

Synthesis and Material Science

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution, leading to new materials with enhanced properties.

Table 2: Synthesis Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Mild oxidizing agents | Nitro derivatives |

| Substitution | Halogenated solvents | Halogenated oxazole derivatives |

| Coupling Reactions | Palladium-catalyzed reactions | Biaryl compounds |

Case Studies

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of this compound against a panel of eleven cancer cell lines. The results indicated an IC50 value of approximately 92.4 µM for the most active derivative, suggesting its potential as a lead compound for further development in oncology.

Case Study 2: Antimicrobial Development

Research focused on modifying the oxazole structure to enhance its permeability against gastrointestinal pathogens like Clostridioides difficile. The modifications led to significant improvements in antimicrobial activity in preclinical models.

Mecanismo De Acción

The mechanism of action of 4-(1,2-Oxazol-3-yl)aniline hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(1,2-Oxazol-3-yl)aniline

- 4-(1,2-Oxazol-3-yl)aniline sulfate

- 4-(1,2-Oxazol-3-yl)aniline nitrate

Uniqueness

4-(1,2-Oxazol-3-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .

Actividad Biológica

4-(1,2-Oxazol-3-yl)aniline hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its chemical properties, biological activities, and applications in medicinal chemistry, along with relevant case studies and research findings.

This compound is characterized by the presence of an oxazole ring and an aniline moiety. Its molecular formula is C9H8ClN3O, and it has a CAS number of 2137767-11-2. The compound can undergo various chemical reactions, including:

- Oxidation : Can yield different derivatives based on the oxidizing agent used.

- Reduction : Modifications to the oxazole ring or the aniline part.

- Substitution : Can lead to various substituted derivatives through nucleophilic or electrophilic reactions.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that oxazole-containing compounds can possess significant antibacterial and antifungal properties. For instance, derivatives have demonstrated moderate to good antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 156.47 µM .

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In vitro studies have indicated that it can inhibit the growth of cancer cell lines, suggesting its role in cancer therapy . For example, compounds derived from oxazole structures have shown IC50 values in the micromolar range against several human cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the oxazole ring enhances its binding affinity to these targets, modulating various biochemical pathways that lead to physiological effects.

Case Studies and Research Findings

- Anticancer Activity : A study by Vinaya K. et al. (2019) reported that 1,2,4-oxadiazole derivatives exhibited significant antiproliferative activity against human colon adenocarcinoma cells with IC50 values around 92.4 µM . This suggests a potential for developing new cancer therapies based on modifications of the oxazole structure.

- Antimicrobial Studies : In a comprehensive examination of monomeric alkaloids, compounds similar to this compound were tested against various pathogens. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications:

- Medicinal Chemistry : Its potential as a scaffold for drug development targeting cancer and infectious diseases.

- Material Science : Utilized in developing new materials with specific properties due to its unique chemical structure.

Propiedades

IUPAC Name |

4-(1,2-oxazol-3-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-5-6-12-11-9;/h1-6H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJGMVMUGXQHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.